Ethyl 4-(4-nitrophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Condensation: The compound can undergo aldol condensation with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Condensation: Aldehydes or ketones, base catalysts such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Reduction: Ethyl 4-(4-aminophenyl)-3-oxobutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Condensation: β-hydroxy ketones or α,β-unsaturated ketones.
Scientific Research Applications
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-(4-nitrophenyl)-3-oxobutanoate exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfers, ultimately forming an amino group. The molecular targets and pathways involved vary based on the specific chemical transformation or biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrocinnamate: Similar in structure but with a different functional group arrangement.
4-Nitrophenylchloroformate: Contains a nitrophenyl group but with a chloroformate functional group.
4-Nitrophenyl Indoline-1-Carboxylate: Another nitrophenyl derivative with a different core structure.
Uniqueness
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTYXRRHMODSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341752 | |
Record name | Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62088-12-4 | |
Record name | Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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